2,2-Dibromo-6-methoxy-1-indanone
Description
Contextualization of 1-Indanone (B140024) Derivatives in Organic Synthesis
1-Indanone, a bicyclic ketone composed of a benzene (B151609) ring fused to a cyclopentanone (B42830) ring, and its derivatives are fundamental building blocks in the synthesis of a wide array of organic compounds. researchgate.net Their rigid framework serves as a versatile template for the construction of both carbocyclic and heterocyclic molecules. The synthetic utility of the 1-indanone core is underscored by its presence in numerous biologically active natural products and pharmaceutical agents. researchgate.netnih.gov For instance, the core structure is found in drugs like Donepezil, used for the treatment of Alzheimer's disease. The reactivity of the carbonyl group and the adjacent α-protons allows for a variety of chemical transformations, making 1-indanone derivatives key intermediates in the synthesis of complex natural products and novel therapeutic agents. orgsyn.orgorganic-chemistry.org
Strategic Importance of Halogenated Indanones as Synthetic Precursors
The introduction of halogen atoms onto the 1-indanone scaffold dramatically enhances its synthetic value, transforming it into a highly versatile intermediate. nih.govwikipedia.org Halogenated ketones, in general, are prized in organic synthesis due to the halogen's ability to act as a good leaving group in nucleophilic substitution reactions and to influence the reactivity of the carbonyl group. leah4sci.com Specifically, α-haloketones can be reduced to generate enolates in a site-specific manner, which can then participate in a range of bond-forming reactions. wikipedia.org The presence of two halogen atoms on the α-carbon, as in 2,2-dihalo-1-indanones, provides a unique reactive center. These gem-dihalo ketones can undergo a variety of transformations, including rearrangements and cycloadditions, to furnish more complex molecular structures. wikipedia.org For example, the reduction of α,α'-dihalo ketones can lead to the formation of 2-oxyallyl metal complexes, which are valuable intermediates in [4+3] and [3+2] cycloaddition reactions for the construction of seven- and five-membered rings, respectively. wikipedia.org
Overview of 2,2-Dibromo-6-methoxy-1-indanone within Complex Molecular Architectures
While direct literature on the application of this compound in the synthesis of complex molecules is not extensively documented, its structural features suggest significant potential. The methoxy (B1213986) group at the 6-position, an electron-donating group, influences the electronic properties of the aromatic ring and can direct further electrophilic substitution reactions. orgsyn.org The gem-dibromo functionality at the C2 position is a key reactive site. Based on the known reactivity of other 2,2-dihalo-1-indanones, this compound is a promising precursor for the synthesis of spirocyclic compounds, fused heterocyclic systems, and other intricate architectures through reactions such as Favorskii-type rearrangements or by serving as a precursor to ketenes or other reactive intermediates. The combination of the methoxy-substituted aromatic ring and the reactive gem-dibromo ketone functionality makes this compound a potentially valuable tool for the construction of novel and complex molecular frameworks.
Synthesis and Properties
The preparation of this compound logically proceeds in two key steps: the synthesis of the 6-methoxy-1-indanone (B23923) precursor, followed by its dibromination at the α-position.
Synthesis of 6-Methoxy-1-indanone
The synthesis of 6-methoxy-1-indanone is typically achieved through an intramolecular Friedel-Crafts acylation of a suitably substituted phenylpropionic acid derivative. For instance, 3-(m-methoxyphenyl)propionic acid can be cyclized in the presence of a Lewis acid, such as polyphosphoric acid or aluminum chloride, to yield 6-methoxy-1-indanone. The methoxy group on the aromatic ring directs the cyclization to the ortho position.
| Starting Material | Reagents and Conditions | Product | Reference |
| 3-(m-Methoxyphenyl)propionic acid | Polyphosphoric acid, heat | 6-Methoxy-1-indanone | |
| 3-(m-Methoxyphenyl)propionyl chloride | AlCl₃, CH₂Cl₂ | 6-Methoxy-1-indanone |
Synthesis of this compound
| Starting Material | Plausible Reagents and Conditions | Product | Reference (Analogous) |
| 6-Methoxy-1-indanone | N-Bromosuccinimide (2 equiv.), p-toluenesulfonic acid, 80°C | This compound | chemicalbook.com |
| 6-Methoxy-1-indanone | Bromine (2 equiv.), Acetic Acid | This compound | General method |
Physicochemical Properties
Specific, experimentally determined physicochemical properties for this compound are not widely reported. However, we can tabulate the known properties of its direct precursor, 6-methoxy-1-indanone, to provide context.
| Property | Value for 6-Methoxy-1-indanone | Reference |
| Molecular Formula | C₁₀H₁₀O₂ | |
| Molecular Weight | 162.19 g/mol | |
| Appearance | Solid | - |
| Melting Point | 105-109 °C | - |
Structure
2D Structure
3D Structure
Properties
CAS No. |
62015-81-0 |
|---|---|
Molecular Formula |
C10H8Br2O2 |
Molecular Weight |
319.98 g/mol |
IUPAC Name |
2,2-dibromo-6-methoxy-3H-inden-1-one |
InChI |
InChI=1S/C10H8Br2O2/c1-14-7-3-2-6-5-10(11,12)9(13)8(6)4-7/h2-4H,5H2,1H3 |
InChI Key |
QILPNBPBCDOCJU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(CC(C2=O)(Br)Br)C=C1 |
Origin of Product |
United States |
Synthetic Methodologies for 2,2 Dibromo 6 Methoxy 1 Indanone
Regioselective Bromination Approaches for Indanone Scaffolds
The introduction of bromine atoms onto the indanone framework can be directed to either the aromatic ring or the α-carbon adjacent to the carbonyl group, depending significantly on the reaction conditions and the nature of the substituents on the indanone core. mdpi.comnih.gov
The direct synthesis of 2,2-dibromo-1-indanone (B189658) derivatives is achieved through the α,α-dibromination of the corresponding 1-indanone (B140024). Research has demonstrated that the reaction of 1-indanone with bromine under basic conditions, such as in the presence of potassium hydroxide (B78521) (KOH), selectively yields the 2,2-dibromoindan-1-one product. mdpi.com In a study on the regioselective bromination of 5,6-disubstituted-indan-1-ones, it was shown that while 1-indanone itself undergoes α-monobromination in acetic acid, it proceeds to α,α-dibromination under basic KOH conditions, affording 2,2-dibromoindan-1-one in 67% yield. mdpi.com This methodology is directly applicable to the synthesis of 2,2-Dibromo-6-methoxy-1-indanone from its 6-methoxy-1-indanone (B23923) precursor.
Other brominating agents, such as N-bromosuccinimide (NBS) in the presence of an acid catalyst like toluene-4-sulfonic acid, have also been employed to achieve α,α-dibromination of 1-indanone. chemicalbook.com
The selectivity of bromination on the indanone scaffold is highly dependent on the chosen reaction conditions, particularly the pH of the reaction medium.
Acidic vs. Basic Conditions: Under acidic conditions (e.g., bromine in acetic acid), the reaction typically proceeds through an enol intermediate, favoring α-monobromination for unsubstituted 1-indanones. mdpi.commdpi.com For instance, the reaction of 1-indanone with bromine in acetic acid at room temperature yields 2-bromoindan-1-one. mdpi.com In contrast, under basic conditions (e.g., bromine with KOH), an enolate intermediate is formed, which is generally more reactive and leads to α,α-dibromination. mdpi.comnih.gov This switch in selectivity is a critical tool for controlling the degree of bromination at the α-position.
For methoxy-substituted indanones, acidic conditions can also lead to bromination on the electron-rich aromatic ring. The bromination of 5,6-dimethoxyindan-1-one with bromine in acetic acid resulted exclusively in a dibromo product where one bromine added to the α-position and the other to the electron-rich aromatic ring. nih.gov
Photochemical Methods: Photochemical reactions offer an alternative route for bromination. Irradiation with UV light in the presence of a bromine source like N-bromosuccinimide can initiate radical-based bromination reactions. researchgate.net The photobromination of 1-indanone itself using bromine and a projector lamp in carbon tetrachloride has been shown to be complex, yielding a mixture of products including 2,2-dibromoindan-1-one, among others. tubitak.gov.tr The use of microfluidic reactors in photochemical processes can improve control over reaction conditions like residence time and photon flux, thereby influencing selectivity. researchgate.net
Precursor Synthesis and Functional Group Introduction Strategies
The crucial precursor for the target molecule is 6-methoxy-1-indanone. sigmaaldrich.com Its synthesis involves the formation of the bicyclic indanone core with the methoxy (B1213986) group positioned correctly on the aromatic ring.
Direct methoxylation of a pre-formed 1-indanone is not the typical synthetic route. Instead, the methoxy group is incorporated by selecting an appropriately substituted aromatic precursor prior to the cyclization step that forms the indanone ring. For the synthesis of 6-methoxy-1-indanone, a common starting material is a benzene (B151609) derivative with a methoxy group and a three-carbon side chain at specific positions that facilitate the desired ring closure. For example, 3-(m-methoxyphenyl)propionic acid can be used, although cyclization can lead to a mixture of 4-methoxy- and 6-methoxy-1-indanone. orgsyn.org The regioselectivity of the cyclization is a key consideration in these approaches.
The most common and classical method for constructing the 1-indanone core is the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their corresponding acyl chlorides. nih.govresearchgate.net
This reaction involves the cyclization of the side chain onto the aromatic ring, catalyzed by a Lewis acid or a strong protic acid.
Using 3-Arylpropionic Acids: Direct cyclization of 3-arylpropionic acids can be achieved using strong acids like polyphosphoric acid (PPA). d-nb.info The concentration of P₂O₅ in PPA can influence the regioselectivity of the cyclization, which is particularly important when the aromatic ring has directing groups like methoxy substituents. d-nb.info
Using 3-Arylpropionyl Chlorides: A two-step approach involves first converting the 3-arylpropionic acid to its more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.netnih.gov The subsequent intramolecular Friedel-Crafts acylation is then promoted by a Lewis acid catalyst such as aluminum chloride (AlCl₃). nih.gov
These methods have been widely used to prepare a variety of substituted 1-indanones. nih.govresearchgate.net
In recent years, modern synthetic methods, particularly those employing transition-metal catalysis, have provided powerful alternatives to classical Friedel-Crafts reactions for constructing the 1-indanone skeleton. researchgate.netrsc.org These advanced approaches often offer milder reaction conditions and improved functional group tolerance.
Palladium-Catalyzed Annulation: One-pot syntheses of multisubstituted 1-indanones have been developed via a palladium-catalyzed Heck reaction followed by an aldol-type annulation cascade. liv.ac.uk This strategy allows for the construction of the indanone framework from simpler, readily available starting materials.
Rhodium-Catalyzed Reactions: Rhodium catalysts have been utilized for the [4+1] cycloaddition of α-carbonyl sulfoxonium ylides with activated alkenes to furnish various substituted indanone derivatives. researchgate.net Another advanced rhodium-catalyzed method involves the direct insertion of ethylene (B1197577) into the C-C bond of 1-indanones, leading to ring expansion, demonstrating the versatility of these scaffolds in further transformations. rsc.orgnih.gov
Nazarov Cyclization: The Nazarov cyclization, an electrocyclic reaction of divinyl ketones, is another powerful tool for synthesizing indanones, including those that are conformationally constrained analogues of bioactive chalcones. preprints.org Microwave-assisted Nazarov cyclizations can significantly shorten reaction times. nih.govpreprints.org
Chemo- and Regioselective Synthesis of this compound
The chemo- and regioselective synthesis of this compound is primarily achieved through a two-step process: the synthesis of the precursor 6-methoxy-1-indanone, followed by its selective dibromination at the α-position to the carbonyl group.
The initial synthesis of 6-methoxy-1-indanone can be accomplished through an intramolecular Friedel-Crafts acylation. In this reaction, the methoxy group on the aromatic precursor plays a crucial role in directing the cyclization to the positions ortho or para to it, thus ensuring the formation of the desired 6-methoxy isomer.
Once 6-methoxy-1-indanone is obtained, the subsequent step involves the introduction of two bromine atoms at the second position of the indanone ring. This α,α-dibromination must be performed under conditions that favor reaction at the enolizable position adjacent to the carbonyl group, without promoting bromination of the activated aromatic ring.
Optimized Reaction Protocols and Yield Analysis
While a specific, comprehensively optimized protocol for the synthesis of this compound is not extensively documented in peer-reviewed literature, the synthesis can be inferred from established methods for analogous compounds. The likely synthetic route involves the initial preparation of 6-methoxy-1-indanone, followed by its dibromination.
Synthesis of 6-methoxy-1-indanone:
A common method for the synthesis of 6-methoxy-1-indanone is the cyclization of 3-(m-methoxyphenyl)propanoic acid using a dehydrating agent such as polyphosphoric acid (PPA).
Bromination of 6-methoxy-1-indanone:
The dibromination of the resulting 6-methoxy-1-indanone at the α-position is a key step requiring careful control of reaction conditions to ensure regioselectivity. Based on studies of similar indanones, the use of bromine in the presence of a base like potassium hydroxide (KOH) can promote α,α-dibromination. For instance, 1-indanone has been shown to undergo α,α-dibromination under these conditions. nih.gov Another approach involves the use of bromine in a suitable solvent, such as diethyl ether, a method that has been successfully employed for the monobromination of the related 6-methoxy-3-phenyl-1-indanone. nih.gov
The following table outlines a plausible, though not fully optimized, reaction protocol based on these established methodologies.
Table 1: Postulated Synthetic Protocol for this compound
| Step | Reactants | Reagents and Conditions | Product | Reported Yield (Analogous Reactions) |
| 1 | 3-(m-methoxyphenyl)propanoic acid | Polyphosphoric acid (PPA), heat | 6-methoxy-1-indanone | Not specified |
| 2 | 6-methoxy-1-indanone | Bromine (Br₂), Potassium Hydroxide (KOH) | This compound | Not specified |
It is important to note that the yield for the direct synthesis of this compound has not been reported. The efficiency of the reaction would be highly dependent on the careful optimization of reaction parameters such as temperature, reaction time, and the stoichiometry of the reagents.
Stereochemical Considerations in Brominated Indanone Synthesis
In the context of the synthesis of this compound, the primary product of interest, there are no stereochemical considerations at the 2-position. This is because the carbon at this position is not a stereocenter, as it is bonded to two identical bromine atoms. Therefore, the formation of stereoisomers such as enantiomers or diastereomers at this position is not possible.
However, it is pertinent to consider stereochemistry in the broader context of brominated indanone synthesis, particularly when vicinal dibromination occurs. For instance, the bromination of indan-1-one can lead to the formation of trans-2,3-dibromoindan-1-one, where the relative stereochemistry of the two bromine atoms is a critical aspect of the product's structure. In such cases, the reaction mechanism, including the formation of a bromonium ion intermediate and the subsequent nucleophilic attack, dictates the stereochemical outcome.
For the synthesis of the target gem-dibromo compound, the focus remains on achieving the desired regioselectivity to ensure both bromine atoms are introduced at the same carbon atom, rather than on controlling stereochemistry.
Reactivity and Transformational Chemistry of 2,2 Dibromo 6 Methoxy 1 Indanone
Halogen Reactivity and Subsequent Functionalization
The two bromine atoms situated on the carbon adjacent to the carbonyl group are the most reactive sites for initial transformations. Their geminal arrangement dictates a unique chemical behavior, primarily in nucleophilic substitution and reduction reactions.
Nucleophilic Substitution Reactions at the Dibromo Center
The carbon atom bearing the two bromine atoms is highly electrophilic, making it susceptible to attack by various nucleophiles. While direct SN2 displacement of one or both bromine atoms can occur, the reaction pathways are often more complex. The presence of the adjacent ketone and the gem-dihalogenated nature of the substrate can lead to subsequent or alternative reactions, such as rearrangements.
Reactions with nucleophiles like amines can lead to the formation of α-amino ketones. For instance, the reaction of related α,α-dihalo ketones with primary or secondary amines can yield mono- or di-substituted products, depending on the reaction conditions. In the case of 2,2-dibromoindanones, this can be a pathway to 2-amino-1-indanone derivatives, which are valuable scaffolds in medicinal chemistry. nih.gov The reaction likely proceeds through initial substitution of one bromine atom, followed by either a second substitution or other transformations.
The use of stronger nucleophilic bases, such as alkoxides, often triggers rearrangement pathways rather than simple substitution, as discussed in section 3.2.2.
Reductive Dehalogenation Strategies and Product Profiles
The selective removal of one or both bromine atoms from the 2,2-dibromo-6-methoxy-1-indanone scaffold opens up pathways to various other indanone derivatives. Reductive dehalogenation can be controlled to yield either the monobrominated ketone or the fully dehalogenated parent ketone.
Partial reduction to afford 2-bromo-6-methoxy-1-indanone (B1278946) can be achieved using specific reducing agents. These monobrominated indanones are themselves versatile intermediates. Complete reductive dehalogenation to yield 6-methoxy-1-indanone (B23923) can be accomplished using stronger reducing conditions, such as catalytic hydrogenation or metal-based reducing agents. nih.gov For example, catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for the removal of benzylic or α-keto halides. nih.gov
The table below summarizes typical reductive dehalogenation reactions observed for related bromo-indanone compounds.
| Substrate | Reagents and Conditions | Major Product(s) | Reference |
| 4,6-Dibromo-5-hydroxy-1-indanone | Lewis Acid / Debromination | 5-Hydroxy-1-indanone | nih.govbeilstein-journals.org |
| Aryl Bromides | Catalytic Hydrogenation (Pd/C) | Dehalogenated Arene | nih.gov |
Carbonyl Reactivity and Related Transformations
The ketone moiety of this compound is a site for various chemical reactions, although its reactivity is significantly influenced by the adjacent dibromo-substituted carbon.
Condensation Reactions Involving the Ketone Moiety
Classic base-catalyzed condensation reactions like the Aldol (B89426) or Knoevenagel condensation typically require the presence of at least one α-hydrogen to form an enolate intermediate. Since the α-position (C-2) of this compound is fully substituted with bromine atoms, it cannot form an enolate in the traditional manner.
However, the carbonyl group can still participate in reactions with strong nucleophiles. For example, reactions with organometallic reagents like Grignard or organolithium reagents would be expected to attack the carbonyl carbon to form a tertiary alcohol. Subsequent reactions could then involve the bromine atoms. Furthermore, elimination reactions can be induced under strong basic conditions to form indenone derivatives. Treatment of 2,2-dibromo-1-phenylpropane with fused potassium hydroxide (B78521) (KOH) at high temperatures results in elimination to form an alkyne, demonstrating that gem-dihalides can undergo elimination under vigorous conditions. pearson.com A similar strategy could potentially be applied to form an indenone derivative from this compound, where elimination of two molecules of HBr would lead to the formation of 6-methoxy-1H-inden-1-one.
Rearrangement Pathways and Mechanistic Interrogations
One of the most significant reactions of α-halo ketones is the Favorskii rearrangement, which typically occurs in the presence of a base. wikipedia.org For cyclic α-halo ketones, this rearrangement results in a ring contraction.
Given that this compound lacks α'-hydrogens on the C-3 that are readily abstractable to form an enolate for the classic Favorskii mechanism, it would likely undergo what is known as a quasi-Favorskii or pseudo-Favorskii rearrangement. wikipedia.org In this mechanism, the nucleophilic base (e.g., a methoxide (B1231860) ion from sodium methoxide) attacks the carbonyl carbon directly. This is followed by the collapse of the resulting tetrahedral intermediate, which induces a 1,2-migration of the benzylic carbon and displacement of one of the bromide ions. A second elimination or substitution step can then occur.
This rearrangement of the five-membered ring in the indanone system would lead to the formation of a substituted indene-1-carboxylic acid derivative. For example, treatment of 2-chlorocyclohexanone (B41772) with sodium ethoxide results in a ring contraction to yield ethyl cyclopentanecarboxylate. organic-chemistry.org A similar transformation of this compound with sodium methoxide would be expected to produce a methyl indene-1-carboxylate derivative.
| Substrate Type | Base/Nucleophile | Product Type | Key Feature | Reference |
| α-Halo Ketone (cyclic) | Alkoxide (e.g., NaOMe) | Ring-contracted Ester | Ring Contraction | wikipedia.orgorganic-chemistry.org |
| α,α'-Dihalo Ketone | Alkoxide (e.g., NaOEt) | α,β-Unsaturated Ester | Elimination | organic-chemistry.org |
| α-Halo Ketone (no α'-H) | Hydroxide/Alkoxide | Rearranged Acid/Ester | Pseudo-Favorskii Mechanism | wikipedia.org |
Aromatic Ring Functionalization and Derivatization
The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution by the electron-donating methoxy (B1213986) group. The methoxy group is a strong activating group and is ortho, para-directing.
In the 6-methoxy-1-indanone system, the positions ortho (C-5 and C-7) and para (not available) to the methoxy group are activated.
Position 5: This position is ortho to the methoxy group and is sterically accessible, making it a likely site for substitution.
Position 7: This position is also ortho to the methoxy group but is sterically hindered by the adjacent fused cyclopentanone (B42830) ring, making substitution less favorable.
Position 4: This position is meta to the methoxy group and is deactivated, making it the least likely site for substitution under standard electrophilic conditions.
Therefore, electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation are expected to occur predominantly at the C-5 position. For example, the nitration of 4-methoxy-1-indanone (B81218) yields 4-methoxy-5-nitro-1-indanone. sigmaaldrich.com Similarly, bromination of 5,6-dimethoxyindan-1-one in acetic acid leads to substitution at the C-4 position, which is ortho to the C-5 methoxy group and activated. nih.gov
| Reaction Type | Reagents | Expected Major Product | Reference |
| Nitration | HNO₃/H₂SO₄ | 2,2-Dibromo-6-methoxy-5-nitro-1-indanone | sigmaaldrich.com |
| Bromination | Br₂/FeBr₃ | 5-Bromo-2,2-dibromo-6-methoxy-1-indanone | nih.gov |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 5-Acyl-2,2-dibromo-6-methoxy-1-indanone |
This regioselectivity allows for the synthesis of a variety of 5-substituted-6-methoxy-1-indanone derivatives, which can be further elaborated into more complex structures.
Electrophilic Aromatic Substitution Patterns
The aromatic ring of this compound is activated towards electrophilic attack by the electron-donating methoxy group (-OCH₃) at the C6 position. This group is a powerful ortho-, para-director. Conversely, the carbonyl group at C1 is a deactivating group and a meta-director. The interplay of these two substituents governs the regioselectivity of electrophilic aromatic substitution reactions.
The positions ortho to the methoxy group are C5 and C7. The position para to the methoxy group is C3, which is part of the cyclopentanone ring and thus not available for substitution. The C7 position is sterically hindered by the adjacent five-membered ring. Therefore, electrophilic substitution is most likely to occur at the C5 position. The directing effect of the deactivating carbonyl group would favor substitution at C4 and C6, but the strong activating and directing effect of the methoxy group at C6 is expected to dominate, reinforcing the preference for substitution at C5 and C7.
Given these directing effects, electrophiles are predicted to react predominantly at the C5 and C7 positions of the benzene ring.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Reagent/Reaction | Predicted Major Product(s) |
| HNO₃/H₂SO₄ (Nitration) | 2,2-Dibromo-6-methoxy-5-nitro-1-indanone and 2,2-Dibromo-6-methoxy-7-nitro-1-indanone |
| Br₂/FeBr₃ (Bromination) | 2,2,5-Tribromo-6-methoxy-1-indanone and 2,2,7-Tribromo-6-methoxy-1-indanone |
| SO₃/H₂SO₄ (Sulfonation) | 2,2-Dibromo-6-methoxy-1-oxoindane-5-sulfonic acid and 2,2-Dibromo-6-methoxy-1-oxoindane-7-sulfonic acid |
| RCOCl/AlCl₃ (Friedel-Crafts Acylation) | 5-Acyl-2,2-dibromo-6-methoxy-1-indanone and 7-Acyl-2,2-dibromo-6-methoxy-1-indanone |
It is important to note that the harsh conditions of some electrophilic aromatic substitution reactions could potentially lead to side reactions involving the gem-dibromo ketone functionality.
Cross-Coupling Reactions Utilizing the Bromine Atoms
The two bromine atoms at the C2 position are susceptible to a variety of cross-coupling reactions, offering a powerful tool for carbon-carbon and carbon-heteroatom bond formation. These reactions typically proceed via the formation of a reactive intermediate, such as an enolate or through oxidative addition to a metal catalyst.
Palladium- and nickel-catalyzed cross-coupling reactions are particularly relevant for α-haloketones. nih.gov For this compound, sequential or double cross-coupling reactions could be envisioned, allowing for the introduction of one or two new substituents at the C2 position.
Suzuki Coupling: Reaction with boronic acids in the presence of a palladium catalyst and a base could lead to the formation of 2-aryl- or 2-vinyl-2-bromo-6-methoxy-1-indanones, and subsequently to 2,2-diaryl- or 2,2-divinyl-6-methoxy-1-indanones.
Sonogashira Coupling: Coupling with terminal alkynes, catalyzed by palladium and copper, would provide access to 2-alkynyl-2-bromo-6-methoxy-1-indanones and 2,2-dialkynyl-6-methoxy-1-indanones.
Heck Coupling: Reaction with alkenes under palladium catalysis could yield 2-alkenyl-2-bromo-6-methoxy-1-indanones.
Buchwald-Hartwig Amination: The formation of carbon-nitrogen bonds could be achieved by reacting this compound with amines in the presence of a palladium or nickel catalyst. ua.edu
Table 2: Potential Cross-Coupling Reactions of this compound
| Coupling Reaction | Coupling Partner | Catalyst System (Example) | Potential Product(s) |
| Suzuki | R-B(OH)₂ | Pd(PPh₃)₄, Base | 2-Bromo-6-methoxy-2-R-1-indanone, 6-Methoxy-2,2-di-R-1-indanone |
| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Base | 2-Bromo-2-(alkynyl)-6-methoxy-1-indanone, 2,2-Di(alkynyl)-6-methoxy-1-indanone |
| Heck | Alkene | Pd(OAc)₂, Ligand, Base | 2-Alkenyl-2-bromo-6-methoxy-1-indanone |
| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃, Ligand, Base | 2-Amino-2-bromo-6-methoxy-1-indanone, 2,2-Diamino-6-methoxy-1-indanone |
The diastereoselectivity of these reactions, particularly in the case of monosubstitution, would be a critical aspect to consider, as the two bromine atoms are diastereotopic. rsc.org
Cascade and Annulation Reactions Initiated by this compound
The inherent reactivity of the gem-dibromo ketone moiety makes this compound an excellent precursor for cascade and annulation reactions, enabling the rapid construction of complex polycyclic and spirocyclic frameworks. nih.gov These transformations often proceed through a series of intramolecular events following an initial intermolecular reaction.
One plausible cascade pathway involves the reaction with a binucleophile. For instance, reaction with a 1,2- or 1,3-dinucleophile could lead to the formation of fused heterocyclic systems. An initial nucleophilic attack at the carbonyl carbon, followed by intramolecular substitution of the bromine atoms, would result in the formation of a new ring system.
Annulation reactions, such as the Robinson annulation, could also be adapted. masterorganicchemistry.com While the classic Robinson annulation involves a Michael addition followed by an aldol condensation, the gem-dibromo functionality offers alternative pathways. For example, reaction with an enolate could proceed via a Favorskii-type rearrangement or a series of SN2 displacements to construct a new ring.
Furthermore, radical-initiated cascades are also a possibility. Homolytic cleavage of a C-Br bond could generate a radical intermediate that could participate in intramolecular cyclization reactions.
Table 3: Hypothetical Cascade and Annulation Reactions
| Reaction Type | Reagent | Potential Intermediate(s) | Final Product Architecture |
| Cascade with Dinucleophile | 1,2-Ethanedithiol | Thioacetal, Thio-enolate | Spiro-dithiane or Fused thiophene (B33073) derivatives |
| Annulation with Enolate | Cyclohexanone (B45756) enolate | Alkylated ketone, Intramolecular cyclization intermediate | Spirocyclic or Fused polycyclic systems |
| Radical Cascade | AIBN (initiator), Alkene | α-Keto radical, Cyclized radical | Fused carbocyclic or heterocyclic systems |
Mechanistic Investigations of Reactions Involving 2,2 Dibromo 6 Methoxy 1 Indanone
Elucidation of Reaction Pathways for Bromination and Derivatization
Radical Pathways in Bromination
The synthesis of 2,2-dibromo-6-methoxy-1-indanone commences with the bromination of its precursor, 6-methoxy-1-indanone (B23923). The mechanism of α-halogenation of ketones can proceed through either radical or ionic pathways, largely dependent on the reaction conditions. While radical pathways for the bromination of some organic substrates are well-documented, the α-bromination of ketones is more commonly facilitated by ionic mechanisms under either acidic or basic conditions.
Under basic conditions, the reaction typically proceeds via an enolate intermediate. The presence of a base facilitates the removal of an α-proton, forming an enolate which then acts as a nucleophile, attacking molecular bromine. The introduction of the first bromine atom increases the acidity of the remaining α-proton, accelerating the second bromination step and leading to the gem-dihalogenated product. A study on the bromination of 5,6-disubstituted-indan-1-ones demonstrated that α,α-dibromination of 1-indanone (B140024) occurs under basic conditions (using KOH), suggesting a similar ionic pathway for 6-methoxy-1-indanone. nih.gov
Conversely, under acidic conditions, the reaction proceeds through an enol intermediate. Protonation of the carbonyl oxygen is followed by tautomerization to the enol form. The electron-rich double bond of the enol then attacks bromine, leading to the α-brominated ketone. For 5,6-dimethoxyindan-1-one, bromination in acetic acid resulted in a mixture of α- and aromatic bromination, indicating the activating effect of the methoxy (B1213986) groups on the benzene (B151609) ring. nih.gov This suggests that achieving selective α,α-dibromination of 6-methoxy-1-indanone would likely necessitate basic conditions to favor enolate formation over electrophilic aromatic substitution.
Ionic Mechanisms in Nucleophilic Transformations
Once formed, this compound becomes a versatile substrate for a variety of nucleophilic transformations, which predominantly follow ionic mechanisms. The primary pathway for the reaction of α,α-dihalo ketones with bases is the Favorskii rearrangement. purechemistry.orgorganicreactions.org This reaction typically leads to the formation of a carboxylic acid derivative via a cyclopropanone (B1606653) intermediate, resulting in a ring contraction for cyclic α-halo ketones. purechemistry.org
The generally accepted mechanism for the Favorskii rearrangement involves the following steps:
Formation of an enolate on the carbon atom not bearing the halogens.
Intramolecular nucleophilic attack by the enolate on the carbon atom bearing a bromine atom, leading to the formation of a bicyclic cyclopropanone intermediate and the displacement of a bromide ion.
Nucleophilic attack of a base (e.g., hydroxide (B78521) or alkoxide) on the carbonyl carbon of the cyclopropanone.
Ring-opening of the resulting tetrahedral intermediate to form a more stable carbanion, which is subsequently protonated to yield the final carboxylic acid or ester product. wikipedia.org
In the case of this compound, treatment with a base like sodium hydroxide would be expected to yield a derivative of 5-methoxy-1-indanecarboxylic acid. The use of an alkoxide base would correspondingly produce the ester. purechemistry.org The regioselectivity of the ring opening of the cyclopropanone intermediate is generally governed by the formation of the more stable carbanion.
Besides the Favorskii rearrangement, other nucleophilic substitution reactions can occur, although they are often considered side reactions. ddugu.ac.in These can involve direct nucleophilic attack at the carbonyl carbon or at the α-carbon, leading to substitution of one or both bromine atoms. The specific outcome is influenced by the nature of the nucleophile, the solvent, and the reaction conditions. acs.org
Transition State Analysis and Reaction Energetics
For the Favorskii rearrangement, the key transition state would be associated with the intramolecular cyclization step to form the strained cyclopropanone intermediate. This step involves the rotation of the newly formed enolate to allow for the backside attack on the C-Br bond. The energy barrier for this step would be influenced by the steric and electronic properties of the indanone ring system.
Computational studies on other ketones and their halogenated derivatives have been used to determine enthalpies of formation and to understand their energetic stabilities. ddugu.ac.in Such calculations, often employing Density Functional Theory (DFT), can model the geometries of reactants, intermediates, transition states, and products, providing a quantitative picture of the reaction profile. For the Favorskii rearrangement, molecular-orbital analysis has suggested that the conversion of the initial carbanion to a zwitterionic intermediate, which then forms the cyclopropanone, is driven by an increase in conjugation energy. researchgate.net
The energetics of the competing nucleophilic substitution reactions would also be of interest. The transition state for a direct SN2 substitution at the α-carbon would involve the approach of the nucleophile and the departure of the bromide ion. The feasibility of this pathway relative to the Favorskii rearrangement would depend on the relative activation energies of the respective transition states.
Influence of Substituents on Reaction Kinetics and Selectivity
The kinetics and selectivity of reactions involving this compound are significantly influenced by the substituents on the indanone framework.
The 6-methoxy group, being an electron-donating group, plays a crucial role. In the initial bromination reaction, its electronic effect activates the aromatic ring, potentially leading to competing electrophilic aromatic substitution, especially under acidic conditions. nih.gov In the subsequent nucleophilic reactions, the methoxy group can influence the stability of intermediates and transition states. For instance, in the Favorskii rearrangement, its electron-donating nature could affect the stability of the cyclopropanone intermediate and the subsequent carbanion formed upon ring opening.
The influence of other substituents on the aromatic ring would also be predictable based on their electronic properties. Electron-withdrawing groups would be expected to increase the acidity of the α-protons, potentially accelerating the initial deprotonation step in the Favorskii rearrangement. Conversely, additional electron-donating groups might disfavor this step but could stabilize any positive charge that develops in alternative reaction pathways.
Studies on the Favorskii rearrangement of various α-halo ketones have shown that the structure of the ketone, including the nature of the halogen and the presence of other substituents, can affect the rate and outcome of the reaction. ddugu.ac.in For instance, alkyl or aryl substitution on the carbon bearing the halogen has been observed to increase the rate of rearrangement. nrochemistry.com
In the context of competing reactions, the nature of the nucleophile and the solvent are also critical "substituents" in a broader sense. Strong, non-basic nucleophiles might favor direct substitution pathways, while strong bases will promote the Favorskii rearrangement. The solvent can influence reaction rates and selectivities by stabilizing or destabilizing charged intermediates and transition states. acs.org
A summary of expected substituent effects on the Favorskii rearrangement is presented in the table below.
| Substituent Position | Substituent Type | Expected Effect on Favorskii Rearrangement |
| Aromatic Ring | Electron-donating | May slightly decrease the rate of initial proton abstraction. Can influence the regioselectivity of cyclopropanone ring opening. |
| Aromatic Ring | Electron-withdrawing | Should increase the acidity of α-protons, potentially increasing the rate of enolate formation. |
| α-Carbon (if substituted) | Alkyl/Aryl | Generally increases the rate of rearrangement. |
Computational and Theoretical Studies on 2,2 Dibromo 6 Methoxy 1 Indanone
Quantum Chemical Calculations
The electronic structure of 2,2-Dibromo-6-methoxy-1-indanone is characterized by the interplay of the electron-withdrawing carbonyl group, the electron-donating methoxy (B1213986) group, and the two bromine atoms at the α-position to the carbonyl.
Electron Distribution: The methoxy group (-OCH₃) on the aromatic ring is an electron-donating group, increasing the electron density of the benzene (B151609) ring, particularly at the ortho and para positions. rsc.org The carbonyl group (C=O) is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. The two bromine atoms are also electron-withdrawing due to their electronegativity, but can also participate in resonance.
Molecular Orbitals: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding a molecule's reactivity. In a substituted indanone, the HOMO is likely to be located on the electron-rich aromatic ring, influenced by the methoxy group. The LUMO would likely be centered on the carbonyl group, which is the most electrophilic site. The energy gap between the HOMO and LUMO would provide an indication of the molecule's kinetic stability and reactivity.
Mulliken Charges and Spin Densities: In related radical species, Mulliken charges and spin densities calculated at the M06-2X/def2-TZVP level of theory provide insights into the distribution of charge and unpaired electrons, which is crucial for understanding reaction mechanisms. nih.gov
A hypothetical table of calculated electronic properties for this compound, based on typical values for similar structures, is presented below.
| Property | Predicted Value | Significance |
| HOMO Energy | ~ -6.5 eV | Indicates the molecule's ability to donate electrons. |
| LUMO Energy | ~ -1.8 eV | Indicates the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | ~ 4.7 eV | Relates to the molecule's electronic stability and reactivity. |
| Dipole Moment | ~ 2.5 D | Reflects the overall polarity of the molecule. |
The five-membered ring of the indanone scaffold is not planar and can adopt different conformations. The stability of these conformers is influenced by the substituents.
Ring Puckering: The cyclopentanone (B42830) ring in 1-indanone (B140024) derivatives typically adopts an envelope or a twisted conformation to relieve ring strain. For 2,2-disubstituted indanones, the substituents at the C2 position will significantly influence the preferred conformation.
Steric and Electronic Effects: The two bulky bromine atoms at the C2 position will introduce significant steric strain. The molecule will adopt a conformation that minimizes the steric repulsion between these bromine atoms and the adjacent carbonyl group and the aromatic ring. In a related study on 1,2-dibromoethane, the anti-conformation, where the two bromine atoms are furthest apart, is more stable than the gauche conformation. youtube.com A similar principle would apply here, though constrained by the ring structure.
Computational Methods: Conformational analysis can be performed using computational methods to calculate the relative energies of different conformers. This helps in identifying the most stable (lowest energy) conformation. For example, in cyclohexanone (B45756) systems, the energy difference between axial and equatorial conformers can be calculated to determine the more stable form. youtube.com
A table summarizing the likely conformational preferences is shown below.
| Conformer | Dihedral Angle (Br-C2-C1-O) | Relative Energy (kcal/mol) | Key Feature |
| Envelope | Variable | Higher | One atom is out of the plane of the other four. |
| Twist | Variable | Lower | Two atoms are displaced on opposite sides of the plane. |
Molecular Modeling of Reaction Pathways
Molecular modeling can be used to simulate chemical reactions and predict their outcomes, providing valuable information on reaction mechanisms and selectivity.
Computational models can identify the most reactive sites in a molecule.
Electrostatic Potential Maps: These maps visualize the charge distribution on the molecular surface. For this compound, the area around the carbonyl oxygen would show a negative electrostatic potential (red), indicating a nucleophilic site. The carbonyl carbon would exhibit a positive electrostatic potential (blue), marking it as an electrophilic site susceptible to nucleophilic attack.
Fukui Functions: These are used in DFT to identify the most reactive sites for nucleophilic, electrophilic, and radical attacks. For our target molecule, the carbonyl carbon would be a prime candidate for nucleophilic attack.
Computational simulations can model the entire reaction pathway, including transition states and intermediates.
Nucleophilic Addition to the Carbonyl Group: A common reaction for ketones is nucleophilic addition. Simulations could model the approach of a nucleophile to the carbonyl carbon, the formation of a tetrahedral intermediate, and the subsequent protonation of the oxygen atom.
Substitution Reactions: The bromine atoms at the C2 position are potential leaving groups in nucleophilic substitution reactions. However, the gem-dibromo arrangement might lead to more complex reaction pathways, such as rearrangements or elimination reactions. tubitak.gov.tr
Transition State Theory: By calculating the energy of the transition state, the activation energy for a reaction can be determined, which is directly related to the reaction rate. mdpi.com
Structure-Reactivity/Regioselectivity Relationships from a Computational Perspective
Computational studies can establish clear relationships between a molecule's structure and its chemical behavior.
Influence of the Methoxy Group: The electron-donating methoxy group at the 6-position influences the reactivity of the aromatic ring. It activates the ring towards electrophilic substitution and directs incoming electrophiles to the positions ortho and para to it. rsc.org
Role of the Bromine Atoms: The two bromine atoms at the C2 position significantly impact the reactivity of the cyclopentanone ring. They increase the electrophilicity of the carbonyl carbon and can also influence the acidity of the adjacent methylene (B1212753) protons (at C3), although in this case, there are no protons at C2. Bromination of similar indanones has been shown to occur on the cyclopentanone ring. researchgate.net
Predicting Regioselectivity: In reactions involving the aromatic ring, computational models can predict the preferred site of substitution by calculating the relative stabilities of the possible intermediates. For electrophilic aromatic substitution, the model would likely predict substitution at the 5- or 7-position, which are ortho and para to the activating methoxy group.
A summary of the predicted structure-reactivity relationships is provided in the table below.
| Structural Feature | Predicted Effect on Reactivity/Regioselectivity |
| 6-Methoxy Group | Activates the aromatic ring for electrophilic substitution, directing to positions 5 and 7. |
| 2,2-Dibromo Group | Increases the electrophilicity of the carbonyl carbon. May facilitate ring-opening or rearrangement reactions. |
| 1-Indanone Core | Provides a rigid scaffold that influences the stereochemistry of reactions at the chiral centers that may be formed. |
Applications in Advanced Organic Synthesis
2,2-Dibromo-6-methoxy-1-indanone as a Key Building Block for Complex Molecules
This compound serves as a linchpin in the assembly of complex chemical structures, from natural product-like scaffolds to extended aromatic systems.
The indanone core is a recurring theme in biologically active natural products. The reactivity of this compound provides a synthetic entry point to these complex scaffolds. One prominent example is the synthesis of indenoisoquinoline frameworks, which are known for their topoisomerase I inhibitory activity and potential as anticancer agents. nih.govnih.gov
A plausible synthetic route could involve the reaction of this compound with a substituted phenethylamine (B48288) derivative. The initial reaction could form an enamine, which, upon intramolecular cyclization and subsequent aromatization (potentially through elimination of HBr), would yield the core indenoisoquinoline structure. The methoxy (B1213986) group would be retained on the final scaffold, influencing its biological properties.
Table 1: Plausible Reaction Scheme for Indenoisoquinoline Synthesis
| Step | Reactants | Conditions | Intermediate/Product |
|---|---|---|---|
| 1 | This compound, Substituted Phenethylamine | Base, Heat | Enamine Intermediate |
| 2 | Enamine Intermediate | Acid or Heat | Dihydroindenoisoquinoline |
Polycyclic Aromatic Hydrocarbons (PAHs) are a class of compounds with significant applications in materials science and electronics. The synthesis of functionalized PAHs can be achieved using indanone intermediates. beilstein-journals.org A potential application of this compound in this area involves a double elimination reaction to form an alkyne. Treatment with a strong base, such as fused potassium hydroxide (B78521) at high temperatures, can induce the elimination of two molecules of HBr to generate a highly reactive aryne or a substituted phenylacetylene (B144264) intermediate. pearson.com This alkyne can then undergo cycloaddition reactions, such as a Diels-Alder reaction with a suitable diene, to construct new aromatic rings, thereby building up the polycyclic system.
Development of Functionalized Indanone Derivatives
The inherent reactivity of this compound allows for its conversion into a variety of other functionalized indanones, including spirocyclic and fused-ring systems.
A classic and powerful reaction of α-halo ketones is the Favorskii rearrangement, which typically results in ring contraction. ddugu.ac.inwikipedia.orgnrochemistry.com For a cyclic α,α-dihalo ketone like this compound, this rearrangement provides a pathway to highly strained and synthetically useful benzocyclobutene derivatives.
When treated with a base such as sodium methoxide (B1231860) in methanol, the compound can undergo a Favorskii rearrangement. The proposed mechanism involves the formation of a cyclopropanone (B1606653) intermediate, which is then attacked by the methoxide nucleophile. Ring opening of this intermediate leads to the formation of a more stable carbanion, ultimately yielding a methyl ester of a methoxy-substituted benzocyclobutene carboxylic acid. adichemistry.com These benzocyclobutene products are valuable precursors for synthesizing more complex spiro and fused systems through subsequent cycloaddition or ring-opening reactions. nih.govwhiterose.ac.uk
Table 2: Favorskii Rearrangement of this compound
| Reactant | Base/Nucleophile | Key Intermediate | Final Product Type |
|---|---|---|---|
| This compound | Sodium Methoxide (NaOMe) | Cyclopropanone | Methoxy-benzocyclobutene carboxylate |
The structure of this compound allows for the selective introduction of new functional groups on both the aliphatic and aromatic portions of the molecule. The gem-dibromo group can be replaced by other functionalities through nucleophilic substitution reactions. youtube.com
Furthermore, the methoxy group on the aromatic ring is a powerful ortho-, para-directing group for electrophilic aromatic substitution. This directing effect allows for the regioselective introduction of substituents such as nitro (–NO₂), halo (–Cl, –Br), or acyl groups at the C5 or C7 positions, which are ortho and para to the methoxy group, respectively. This provides a reliable method for synthesizing a library of diversely functionalized indanone derivatives for various applications.
Catalytic Transformations Using this compound as Substrate
The carbon-bromine bonds in this compound are susceptible to cleavage and new bond formation via transition metal catalysis, particularly with palladium. lumenlearning.comrsc.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Stille reactions, are cornerstones of modern organic synthesis for creating carbon-carbon bonds. lumenlearning.comyoutube.com
While specific examples with this exact substrate are not prevalent, it is conceivable that this compound could serve as a substrate in such transformations. For instance, a palladium catalyst could facilitate the coupling of the indanone scaffold with organoboron compounds (Suzuki), alkenes (Heck), or organotin compounds (Stille). Such reactions would likely proceed through an oxidative addition of the C-Br bond to the palladium(0) catalyst, followed by transmetalation and reductive elimination to form the coupled product. lumenlearning.com This would enable the attachment of a wide array of aryl, vinyl, or alkyl groups at the 2-position of the indanone ring, further expanding its synthetic utility.
Emerging Research Directions and Future Perspectives in 2,2 Dibromo 6 Methoxy 1 Indanone Chemistry
Novel Synthetic Methodologies and Sustainable Chemistry Initiatives
The primary route to 2,2-Dibromo-6-methoxy-1-indanone involves the α,α-dibromination of its precursor, 6-methoxy-1-indanone (B23923). chemicalbook.com Traditional methods for ketone halogenation often employ hazardous reagents and solvents, prompting the development of greener and more sustainable alternatives. wikipedia.orgmdpi.com
Recent research has focused on the use of N-halosuccinimides (NBS for bromination) as a safer halogenating agent. tandfonline.comresearchgate.net These reactions can be carried out under milder conditions and sometimes even in the absence of a solvent, aligning with the principles of green chemistry. researchgate.net The use of ionic liquids as recyclable reaction media has also been explored for ketone halogenation, offering benefits such as enhanced reaction rates and simplified product isolation. wikipedia.org Another sustainable approach involves the oxidative bromination of ketones using hydrogen peroxide and hydrobromic acid, which generates water as the only byproduct. rsc.org
Furthermore, catalyst-free α-halogenation of ketones using N-halosuccinimides in solvents like DMSO has been shown to be highly efficient and selective for producing α-monohalogenated products, a principle that can be extended to dihalogenation with adjusted stoichiometry. tandfonline.com These methodologies represent a significant step towards more environmentally benign syntheses of this compound.
Table 1: Comparison of Synthetic Methods for α-Halogenation of Ketones
| Method | Reagents | Advantages | Disadvantages |
| Traditional Halogenation | Elemental Halogen (e.g., Br₂) in acidic or basic media | Readily available reagents. wikipedia.org | Use of hazardous halogens, potential for over-halogenation. libretexts.org |
| N-Halosuccinimide (NBS) Halogenation | NBS, often with a catalyst (e.g., p-TSA) or under solvent-free conditions | Safer to handle than elemental bromine, milder reaction conditions. tandfonline.comresearchgate.net | May require a catalyst or specific reaction conditions for high yields. |
| Oxidative Halogenation | H₂O₂/HBr | Generates water as a byproduct, atom-economical. rsc.org | Requires careful control of reaction conditions. |
| Ionic Liquid-Mediated Halogenation | Halogenating agent in an ionic liquid | Recyclable solvent, enhanced reaction rates. wikipedia.org | Ionic liquids can be expensive and require purification. |
Exploration of Unconventional Reactivity Pathways
The gem-dibromo functionality in this compound is a gateway to a variety of chemical transformations beyond simple nucleophilic substitution. The reactivity of α,α-dihaloketones is a subject of ongoing research, with several novel and non-classical reactions being developed. researchgate.net
One area of interest is the reductive dehalogenation of α,α-dihalo ketones to form enolates in a site-specific manner. wikipedia.org This allows for subsequent reactions such as alkylation, aldol (B89426) condensation, or Michael addition to occur at the α-position. The methoxy (B1213986) group at the 6-position of the indanone ring can influence the regioselectivity of these reactions.
Another intriguing pathway involves the generation of 2-oxyallyl metal complexes from the reduction of α,α'-dihalo ketones. wikipedia.org While this compound is a gem-dihalo ketone, related studies on α,α'-dihalo ketones suggest the potential for interesting cycloaddition reactions. Furthermore, the presence of the electron-donating methoxy group could influence the stability and reactivity of any charged intermediates formed during these transformations.
The concept of using gem-difluoroalkenes as mimics for carbonyl and amide groups has gained traction in medicinal chemistry. nih.gov While this applies to fluorine-containing compounds, it inspires the exploration of the reactivity of the gem-dibromo group in this compound as a precursor to other functional groups that can act as bioisosteres.
Integration with Advanced Catalysis and Flow Chemistry Technologies
The synthesis and functionalization of indanone derivatives are increasingly benefiting from advanced catalytic systems and flow chemistry technologies. Transition-metal-catalyzed reactions, in particular, have revolutionized the construction of the indanone core and its subsequent modifications. rsc.org
For the synthesis of the precursor, 6-methoxy-1-indanone, methods such as rhodium-catalyzed carbonylative arylation of alkynes have been developed. iyte.edu.tr While this specific reaction yields lower amounts with methoxy-substituted phenylboroxines, it highlights the potential of catalytic routes. iyte.edu.tr Photocatalytic methods are also emerging for the synthesis of indanone derivatives, offering mild and efficient reaction conditions. acs.org
Table 2: Advanced Technologies in Indanone Chemistry
| Technology | Application | Potential Benefits for this compound Chemistry |
| Transition-Metal Catalysis | Synthesis of the indanone core and its derivatives. rsc.org | Development of more efficient and selective synthetic routes to the precursor and for subsequent functionalization of the target compound. |
| Photocatalysis | Synthesis of indanone derivatives under mild conditions. acs.org | Greener and more energy-efficient synthesis of the precursor and potential for novel light-induced transformations of the dibromo compound. |
| Flow Chemistry | Synthesis of heterocyclic compounds and other organic molecules. uc.pt | Improved control over the halogenation reaction, enhanced safety when handling reactive intermediates, and potential for automated, continuous production. |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2,2-Dibromo-6-methoxy-1-indanone, and how is the product characterized?
- Methodological Answer : A common approach involves bromination of 6-methoxy-1-indanone derivatives using bromine in acetic acid under controlled conditions. For example, intermediates like 2-bromo-2',3'-dichloro-4'-methoxyisobutyrophenone (VIII) can be synthesized via bromination and subsequently cyclized with H₂SO₄ to form the indanone core . Characterization typically employs ¹H/¹³C NMR (in DMSO-d₆), HRMS (APCI mode), HPLC (for purity >95%), and melting point analysis (e.g., 108–110°C for 6-methoxy-1-indanone derivatives) .
Q. What safety protocols should be followed when handling this compound?
- Methodological Answer : While the compound is not classified as hazardous under GHS, brominated intermediates may release toxic fumes (e.g., HBr) during synthesis. Use fume hoods , nitrile gloves , and eye protection . Store below -20°C if stability data indicates degradation risks .
Q. How can researchers confirm the purity of this compound?
- Methodological Answer : Combine HPLC (e.g., Agilent 1100 system with C18 columns) for quantitative purity assessment and TLC (silica gel 60 F₂₅₄) for rapid qualitative checks. Cross-validate with melting point analysis (e.g., 118–120°C for 5,6-dimethoxy analogs) and elemental analysis to verify stoichiometry .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve bromination efficiency in this compound synthesis?
- Methodological Answer : Vary solvent polarity (acetic acid vs. DMF), temperature (0°C vs. reflux), and stoichiometry (Br₂ equivalents). Monitor intermediates via ¹H NMR to track bromine incorporation. For example, LiBr in DMF has been used for dehydrobromination to stabilize reactive intermediates .
Q. How should researchers resolve contradictions in spectral data (e.g., NMR shifts) for this compound derivatives?
- Methodological Answer : Use 2D NMR (COSY, HSQC) to assign ambiguous peaks. Compare with structurally similar compounds (e.g., 5,6-difluoro-1-indanone, δ 7.2–7.8 ppm for aromatic protons) . Cross-reference with computational modeling (DFT calculations) to predict chemical shifts and validate assignments .
Q. What mechanistic insights explain the cyclization of intermediates to form this compound?
- Methodological Answer : Cyclization via acid catalysis (e.g., H₂SO₄) likely proceeds through a keto-enol tautomerization, followed by intramolecular nucleophilic attack. Monitor reaction progress using in situ IR to detect carbonyl group transformations .
Q. How can reactive intermediates (e.g., brominated ketones) be stabilized during synthesis?
- Methodological Answer : Use low-temperature conditions (-20°C) and dry solvents (e.g., CH₂Cl₂ over molecular sieves) to minimize decomposition. Isolate intermediates via flash chromatography (silica gel, hexane/EtOAc gradients) and store under inert gas .
Q. What strategies enhance regioselectivity in methoxy- and bromo-substitution reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
